

In-Depth Technical Guide to 4,4-Difluorocyclohexylamine Hydrochloride

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Compound of Interest

Compound Name: 4,4-Difluorocyclohexylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **4,4-Difluorocyclohexylamine hydrochloride**. A significant focus is placed on its role as an inhibitor of 11- β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), a key enzyme implicated in metabolic disorders. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the molecular structure and relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Chemical Properties

4,4-Difluorocyclohexylamine hydrochloride is a white to off-white crystalline solid.^[1] The presence of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it an attractive scaffold in drug design.^[2] The hydrochloride salt form enhances its solubility in aqueous media and improves its stability and handling characteristics.^[2]

The fundamental properties of **4,4-Difluorocyclohexylamine hydrochloride** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	675112-70-6	[3]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[3]
Molecular Weight	171.62 g/mol	[3]
Melting Point	295 °C	[3]
Boiling Point	45-47 °C at 12 mmHg	[3]
Appearance	White or almost white crystal or crystalline powder	[1]
Solubility	Soluble in water and other polar solvents	[1]
InChI Key	QYJPFTAKVBDDPD-UHFFFAOYSA-N	[4]
SMILES	C1CC(CCC1(F)F)N.Cl	[2]

Synthesis and Purification

The synthesis of **4,4-Difluorocyclohexylamine hydrochloride** can be achieved through a multi-step process, commencing with the fluorination of a suitable cyclohexanone precursor, followed by reductive amination and subsequent formation of the hydrochloride salt.

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

A common precursor for the target molecule is 4,4-difluorocyclohexanone. A representative experimental protocol for its synthesis is as follows:

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone[5]

- Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, 20% aqueous HCl solution, Sodium Chloride (NaCl), Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).
- Procedure:

- Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).
- Stir the mixture vigorously at 100 °C for 3 hours.
- After cooling to room temperature, add NaCl (~3 g) to the aqueous phase to aid in separation.
- Extract the aqueous phase with dichloromethane (3 x 50 mL).
- Combine the organic phases, wash with 50 mL of water, and dry over anhydrous Na₂SO₄.
- Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone.

Reductive Amination and Hydrochloride Salt Formation

The conversion of 4,4-difluorocyclohexanone to **4,4-Difluorocyclohexylamine hydrochloride** is typically achieved via reductive amination. While a specific detailed protocol for this exact transformation is not readily available in the provided search results, a general procedure can be outlined based on established methods for reductive amination.

General Experimental Protocol: Reductive Amination and HCl Salt Formation

- Materials: 4,4-difluorocyclohexanone, Ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), a suitable solvent (e.g., methanol or ethanol), and hydrochloric acid (in a suitable solvent like dioxane or isopropanol).
- Procedure:
 - Dissolve 4,4-difluorocyclohexanone in the chosen solvent.
 - Add the ammonia source and stir to form the imine intermediate.
 - Slowly add the reducing agent to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

- Quench the reaction and work up to isolate the free amine.
- Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
- Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Purification

The final product, **4,4-Difluorocyclohexylamine hydrochloride**, can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture, to yield a crystalline solid of high purity.^[6]

Spectroscopic Data and Characterization

The structural identity and purity of **4,4-Difluorocyclohexylamine hydrochloride** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4,4-Difluorocyclohexylamine hydrochloride** is expected to show signals corresponding to the protons on the cyclohexane ring and the ammonium proton. The protons adjacent to the fluorine atoms and the amino group will exhibit characteristic chemical shifts and coupling patterns.

Predicted ^1H NMR Data

Chemical Shift (ppm)	Assignment
~3.2	H-1 (CH-NH_3^+)
~2.2	H-2, H-6 (axial)
~2.0	H-3, H-5 (axial)
~1.8	H-2, H-6 (equatorial)
~1.6	H-3, H-5 (equatorial)
~8.3	$-\text{NH}_3^+$

 ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will display distinct signals for the carbon atoms in the cyclohexane ring. The carbon atom bonded to the two fluorine atoms (C-4) will show a characteristic triplet due to C-F coupling.

Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~122 (t)	C-4 (CF_2)
~48	C-1 (CH-NH_3^+)
~32 (t)	C-3, C-5
~28	C-2, C-6

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4,4-Difluorocyclohexylamine hydrochloride** will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds of the cyclohexane ring, and the C-F bonds.

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Assignment
3200-2800	N-H stretch (ammonium)
2950-2850	C-H stretch (aliphatic)
1600-1500	N-H bend (ammonium)
1150-1000	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry of the free amine (4,4-Difluorocyclohexylamine) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine and cleavage of the cyclohexane ring.

Predicted Mass Spectrometry Data (for the free amine)

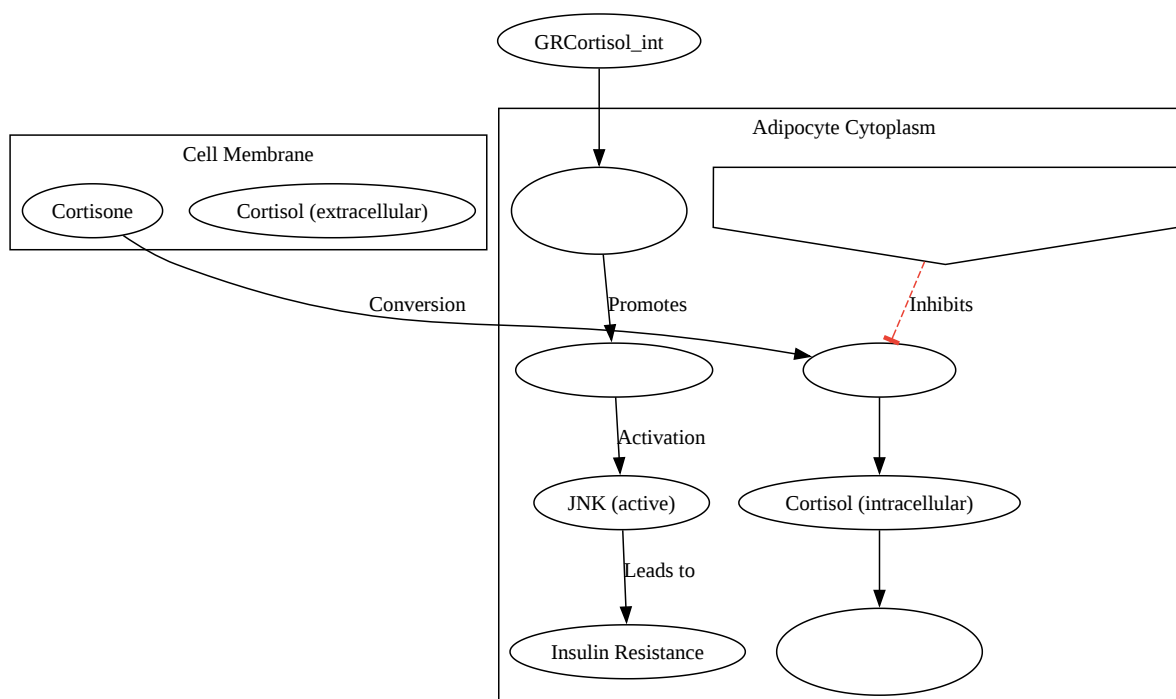
m/z	Assignment
135	[M] ⁺
116	[M-F] ⁺
97	[M-2F] ⁺
56	[C ₄ H ₈] ⁺

Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

4,4-Difluorocyclohexylamine hydrochloride has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7] This enzyme plays a crucial role in the peripheral metabolism of glucocorticoids by converting inactive cortisone to active cortisol.[8] Overactivity of 11β-HSD1 in adipose tissue and the liver is associated with the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[8]

Mechanism of Action and Signaling Pathway

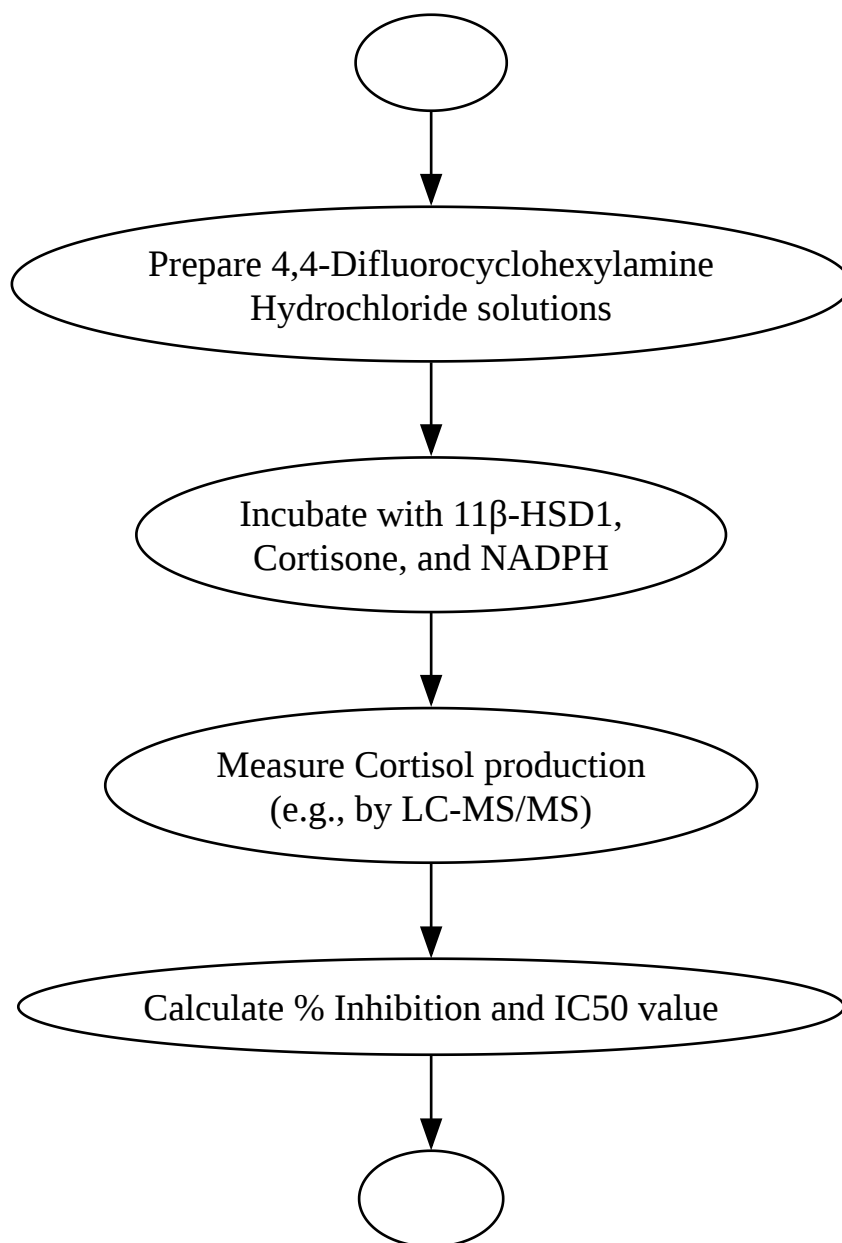
By inhibiting 11 β -HSD1, **4,4-Difluorocyclohexylamine hydrochloride** reduces the intracellular concentration of cortisol in target tissues. This, in turn, can ameliorate the downstream effects of excess glucocorticoid signaling. One of the key signaling pathways affected is the c-Jun N-terminal kinase (JNK) pathway in adipocytes, which is implicated in insulin resistance. Inhibition of 11 β -HSD1 can lead to a reduction in JNK activation, thereby improving insulin sensitivity.



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Experimental Workflow for Inhibitor Screening

A typical workflow to assess the inhibitory potential of compounds like **4,4-Difluorocyclohexylamine hydrochloride** against 11 β -HSD1 is outlined below.



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Conclusion

4,4-Difluorocyclohexylamine hydrochloride is a valuable molecule for researchers in the field of medicinal chemistry, particularly for those targeting metabolic diseases. Its synthesis,

while multi-stepped, utilizes established chemical transformations. The spectroscopic data provide a clear fingerprint for its identification and quality control. Most importantly, its inhibitory activity against 11 β -HSD1 presents a promising avenue for the development of novel therapeutics for conditions such as obesity and type 2 diabetes. This technical guide serves as a foundational resource for further investigation and application of this compound in drug discovery and development.

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References

- 1. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE(675112-70-6)FT-IR [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4,4-Difluorocyclohexylamine hydrochloride | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 6. 4,4-Difluorocyclohexylamine hydrochloride | 675112-70-6 [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
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